molecular formula C20H17Cl2NO4S B281530 N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide

Cat. No. B281530
M. Wt: 438.3 g/mol
InChI Key: LGTGENZMPIFAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, also known as TDB, is a synthetic compound that has gained significant attention in scientific research. TDB is a potent activator of the immune system and has been shown to induce a robust immune response in various experimental models.

Mechanism of Action

N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide activates the immune system by binding to a specific receptor called the stimulator of interferon genes (STING). STING is located in the endoplasmic reticulum of cells and plays a crucial role in the induction of an immune response. Binding of N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide to STING leads to the activation of a signaling pathway that results in the production of cytokines and the activation of immune cells.
Biochemical and Physiological Effects
N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been shown to induce a robust immune response in various experimental models. N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide activates dendritic cells, which are essential for the initiation of an immune response. N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide also induces the production of cytokines, such as interleukin-12 and interferon-gamma, which are critical for the activation of T cells. Additionally, N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been shown to enhance the production of antibodies, which are essential for the clearance of pathogens. The immunomodulatory effects of N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide make it a promising compound for the development of vaccines and immunotherapies.

Advantages and Limitations for Lab Experiments

N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has several advantages for lab experiments. It is a readily available compound with high purity and yield. N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been extensively studied in various experimental models, and its immunomodulatory effects are well characterized. However, N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has some limitations for lab experiments. N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide is a potent activator of the immune system, and its effects can be challenging to control. Additionally, N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has a short half-life, which limits its use in long-term experiments.

Future Directions

N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has several potential future directions for scientific research. N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has shown promise as an adjuvant for vaccines, and its immunomodulatory effects make it a promising candidate for the development of immunotherapies. Additionally, N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been shown to have antitumor effects in various experimental models, and its potential as an anticancer agent should be further explored. Finally, the development of N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide analogs with improved pharmacokinetic properties may enhance its potential for clinical use.
Conclusion
In conclusion, N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, or N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide, is a synthetic compound that has gained significant attention in scientific research. N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide is a potent activator of the immune system and has been shown to induce a robust immune response in various experimental models. The synthesis method of N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide is well established, and its immunomodulatory effects make it a promising compound for the development of vaccines and immunotherapies. The future directions for N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide research include its potential as an anticancer agent and the development of N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide analogs with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamine in the presence of a base. The resulting product is then acetylated with acetic anhydride to form N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide. The synthesis of N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been optimized to produce high yields and purity, making it a readily available compound for scientific research.

Scientific Research Applications

N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been extensively studied in various experimental models for its immunomodulatory effects. N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been shown to activate dendritic cells, which are essential for the initiation of an immune response. N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide also induces the production of cytokines, such as interleukin-12 and interferon-gamma, which are critical for the activation of T cells. Additionally, N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide has been shown to enhance the production of antibodies, which are essential for the clearance of pathogens. The immunomodulatory effects of N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide make it a promising compound for the development of vaccines and immunotherapies.

properties

Molecular Formula

C20H17Cl2NO4S

Molecular Weight

438.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C20H17Cl2NO4S/c1-12(24)23(28(25,26)20-10-13(21)6-8-17(20)22)14-7-9-19-16(11-14)15-4-2-3-5-18(15)27-19/h6-11H,2-5H2,1H3

InChI Key

LGTGENZMPIFAOL-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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